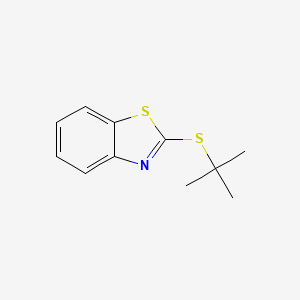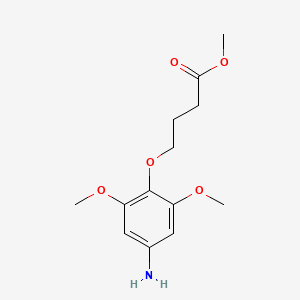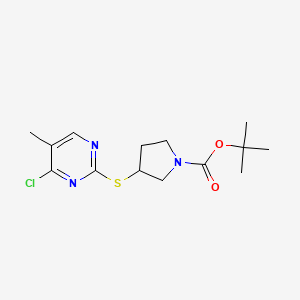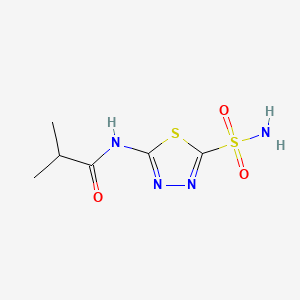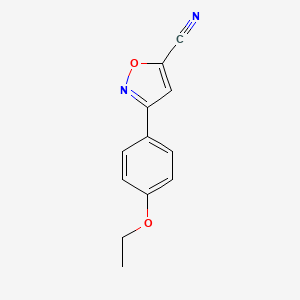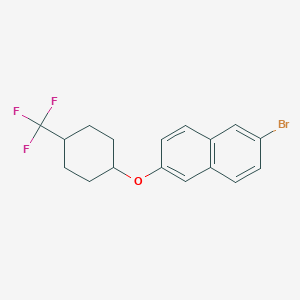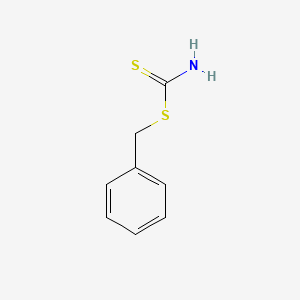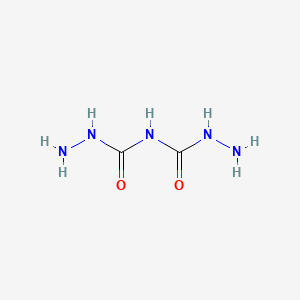
1,5-Diaminobiuret
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diaminobiuret is an organic compound with the chemical formula C2H9N6O2. It is known for its white crystalline appearance and its solubility in water and some organic solvents like ethanol and ether . This compound is significant in various chemical processes and has multiple applications in different fields.
Méthodes De Préparation
1,5-Diaminobiuret can be synthesized through several chemical reactions. One common method involves the reaction of biuret with hydrazine hydrate. The reaction is exothermic and requires careful control of temperature and reaction conditions . The industrial production of this compound typically involves the following steps:
- Mixing biuret with hydrazine hydrate.
- Heating the reaction mixture to facilitate the reaction.
- Cooling the mixture and adding ethanol to precipitate the product.
- Filtering and drying the product to obtain pure this compound.
Analyse Des Réactions Chimiques
1,5-Diaminobiuret undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: It can be reduced under specific conditions to yield simpler amine compounds.
Substitution: It can participate in substitution reactions where its amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
1,5-Diaminobiuret has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1,5-Diaminobiuret exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect various biochemical processes .
Comparaison Avec Des Composés Similaires
1,5-Diaminobiuret can be compared with other similar compounds such as:
Biuret: A simpler compound with fewer amino groups.
Hydrazine: A related compound with similar reactivity but different applications.
Urea: A common compound with similar functional groups but different properties. This compound is unique due to its specific structure and reactivity, making it valuable in specialized applications
Propriétés
Numéro CAS |
4375-11-5 |
|---|---|
Formule moléculaire |
C2H7N5O2 |
Poids moléculaire |
133.11 g/mol |
Nom IUPAC |
1-amino-3-(hydrazinecarbonyl)urea |
InChI |
InChI=1S/C2H7N5O2/c3-6-1(8)5-2(9)7-4/h3-4H2,(H3,5,6,7,8,9) |
Clé InChI |
GFQJOAYQSOWWOE-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(NC(=O)NN)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)

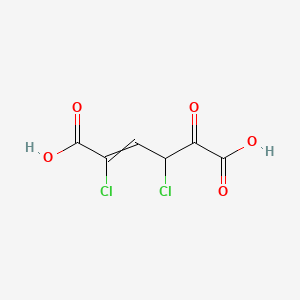
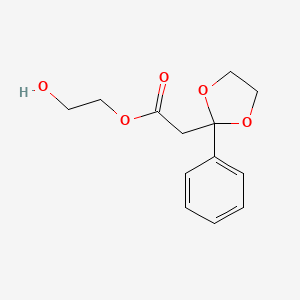
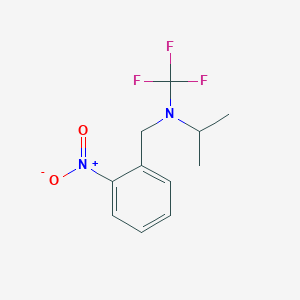
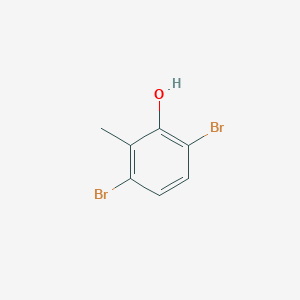
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)
